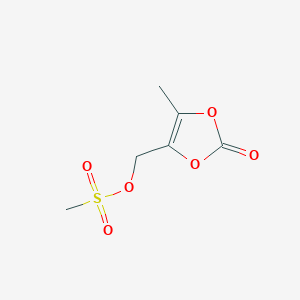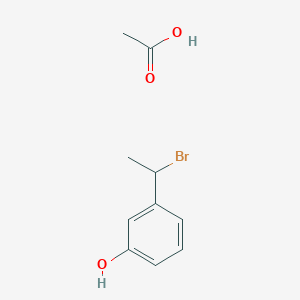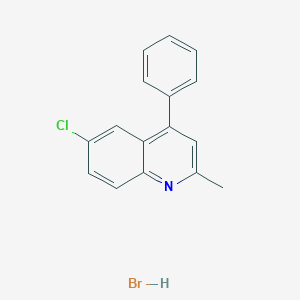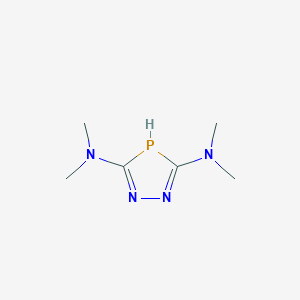![molecular formula C14H31NO3 B14351980 2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-46-8](/img/structure/B14351980.png)
2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound that belongs to the class of alcohols and ethers This compound is characterized by the presence of a heptyloxy group attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be achieved through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of 3-bromopropanol with heptyl alcohol in the presence of a base such as potassium carbonate. This reaction yields 3-(heptyloxy)propanol.
Amination: The next step involves the reaction of 3-(heptyloxy)propanol with ethylene oxide in the presence of a catalyst such as sodium hydroxide. This reaction forms 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol).
Industrial Production Methods
In an industrial setting, the production of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Applications De Recherche Scientifique
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-{[3-(Butyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Pentyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Hexyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
2,2’-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol) is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
91374-46-8 |
|---|---|
Formule moléculaire |
C14H31NO3 |
Poids moléculaire |
261.40 g/mol |
Nom IUPAC |
2-[3-heptoxypropyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-13-18-14-7-8-15(9-11-16)10-12-17/h16-17H,2-14H2,1H3 |
Clé InChI |
HKDWDDFMRWACNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)

![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)



![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)

![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)


![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
